molecular formula C8H8N2O3 B143705 5-nitro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 137469-90-0

5-nitro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B143705
CAS RN: 137469-90-0
M. Wt: 180.16 g/mol
InChI Key: OEMLNKRYGKJRJY-UHFFFAOYSA-N
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Description

The compound "5-nitro-3,4-dihydro-2H-1,4-benzoxazine" is a derivative of the 1,4-benzoxazine class, which is a heterocyclic compound containing nitrogen and oxygen in a fused benzene and oxazine ring structure. These compounds are of interest due to their diverse pharmacological activities and their use in the synthesis of various complex molecules.

Synthesis Analysis

The synthesis of 1,4-benzoxazine derivatives often involves the reaction of amino phenols with α-ketoacids or esters. For instance, the reaction of 2-amino-5-nitrophenol with ethyl pyruvate yields an anil which can be cyclized into an aminobenzoxazinone . Another approach involves the preparation of mixed anhydrides followed by reduction, as seen in the synthesis of a pentacyclic condensation product from 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid . Additionally, novel syntheses have been reported, such as the formation of nitrospiro benzoxazine derivatives upon heating 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst .

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using techniques such as X-ray crystallography, NMR, IR, and MS spectra. For example, the structure of a tetramethyl-dinitro hexahydro benzoxazine derivative was established by X-ray analysis . Similarly, the crystal structure of a nitrospiro benzoxazine derivative was determined by X-ray diffraction . These analyses reveal features like bond lengths and angles, conformational aspects, and the presence of substituents that influence the properties of the molecules.

Chemical Reactions Analysis

1,4-Benzoxazine derivatives undergo various chemical reactions, including cycloadditions, which proceed regiospecifically with electron-rich alkenes . The reactivity of the amino group in these compounds can be altered, allowing for further functionalization, such as acylation . The dynamic behavior of these molecules in solution, such as slow rotation about bonds and ring flipping, can be observed through NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzoxazine derivatives are influenced by their molecular structure. For instance, the presence of nitro groups and other substituents affects the electron distribution within the molecule, which can be deduced from NMR data . The solubility and stability of these compounds in various solvents are also of interest, particularly for their potential use in dye synthesis and other applications . The crystallographic data provide insights into the density and molecular packing of these compounds, which are important for understanding their solid-state properties .

Scientific Research Applications

Synthesis and Derivatives

The synthesis and functionalization of 1,2-benzoxazines, including compounds related to 5-nitro-3,4-dihydro-2H-1,4-benzoxazine, have been explored for their potential applications in various fields. The chemistry of 1,2-oxazines and 1,2-benzoxazines is rich and varied, offering a platform for the development of new synthetic methods and the production of derivatives with potential bioactive properties. These compounds can be synthesized through the cyclization of nitroso compounds with urea, showcasing their versatility as chiral synthons and electrophiles in organic synthesis (Sainsbury, 1991).

Antimicrobial Applications

Benzoxazinoids, which share structural similarities with this compound, have been investigated for their antimicrobial properties. These compounds, found in plants, exhibit defense mechanisms against microbial threats. The 1,4-benzoxazin-3-one backbone, in particular, has been highlighted as a potential scaffold for designing new antimicrobial agents. Synthetic derivatives of this backbone have shown potent activity against pathogenic fungi and bacteria, indicating the role of benzoxazinoids and their derivatives in antimicrobial research (de Bruijn, Gruppen, & Vincken, 2018).

Pharmacological Profile

The pharmacological profile of benzoxazines, including compounds like this compound, has been a subject of interest due to their broad spectrum of biological activities. Benzoxazine derivatives have been reported to possess antimicrobial, antimycobacterial, anti-diabetic, antihypolipidemic, and antidepressant properties. These findings underscore the importance of benzoxazine derivatives in drug discovery and the potential for developing new therapeutic agents (Siddiquia, Alama, & Ahsana, 2010).

Medicinal Chemistry

Benzoxazine is considered a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities including anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anti-cancer activities. The bioactivity profile of benzoxazine compounds makes them attractive targets for the design and discovery of novel therapeutic candidates, emphasizing the role of benzoxazines in the development of drugs with desired biological properties (Tang, Tan, Chen, & Wan, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Benzoxazines, a class of compounds to which this molecule belongs, have been reported to interact with the a1 adenosine receptor

Mode of Action

Benzoxazines are known to exhibit a variety of pharmacological properties, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . The specific interactions between 5-nitro-3,4-dihydro-2H-1,4-benzoxazine and its targets that lead to these effects are currently unknown and warrant further investigation.

Biochemical Pathways

Benzoxazines have been reported to inhibit human topoisomerase i , suggesting that they may affect DNA replication and transcription pathways. More research is needed to elucidate the specific pathways impacted by this compound.

Result of Action

Benzoxazines have been reported to exhibit a broad spectrum of activity with minimum growth inhibition concentration (mic) values between 625–100 μg/ml , indicating their potential as antimicrobial agents.

properties

IUPAC Name

5-nitro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-10(12)6-2-1-3-7-8(6)9-4-5-13-7/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMLNKRYGKJRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568096
Record name 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137469-90-0
Record name 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-nitrophenol (15.0 g, 97 mmol) and 1,2-dibromoethane (29.1 g, 155 mmol) in dimethylformamide (80 mL) was added KOH (10.9 g, 194 mmol) at 180° C. After stirring at 200° C. for 2 days, the mixture was poured to 150 g water. The mixture was concentrated under reduced pressure. The crude product was purified using column chromatography to give the title compound (2.50 g) as a red solid. MS (ESI): m/z 181 [M+H]+
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step One
Name
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
150 g
Type
reactant
Reaction Step Two

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